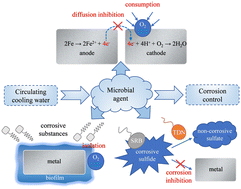The effect and mechanism of a microbial agent used for corrosion control in circulating cooling water†
Environmental Science: Water Research & Technology Pub Date: 2023-11-16 DOI: 10.1039/D3EW00629H
Abstract
Corrosion control is vital for the safe operation of a circulating cooling water system. The biological method is a novel treatment method performed by adding a microbial agent to achieve corrosion control. In this study, microbial agents, including Bacillus cereus, Pseudomonas, Bacillus subtilis, and Thiobacillus denitrificans, were selected to investigate the anti-corrosion effect and mechanism of the biological method. The results indicated that the anti-corrosion efficiency of the microbial agent on Q235B carbon steel ranged from 8.06–9.02%, while that for 316L stainless steel was 62.80%. The anti-corrosion mechanisms of functional bacteria were also revealed, which included (a) the formation of a biofilm to isolate oxygen and corrosive substances, (b) the inhibition of a cathodic reduction reaction and reduction of corrosion current, and (c) the inhibition of sulfide corrosion.


Recommended Literature
- [1] Single-crystalline Bi2Fe4O9 synthesized by low-temperature co-precipitation: performance as photo- and Fenton catalysts†
- [2] Multitask deep learning with dynamic task balancing for quantum mechanical properties prediction†
- [3] Acrylamide risk in food products: The shortbread case study
- [4] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [5] Colloidal Cu/ZnO catalysts for the hydrogenation of carbon dioxide to methanol: investigating catalyst preparation and ligand effects†
- [6] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [7] How important is roaming in the photodegradation of nitrobenzene?†
- [8] Inside front cover
- [9] Assessor in action: assessment literacy development in a biochemistry context
- [10] Controlling the self-assembly and optical properties of gold nanoclusters and gold nanoparticles biomineralized with bovine serum albumin†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 13650-70-9









